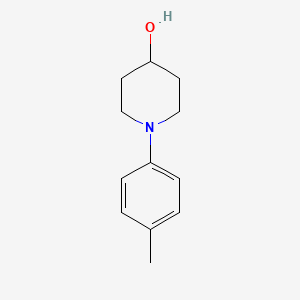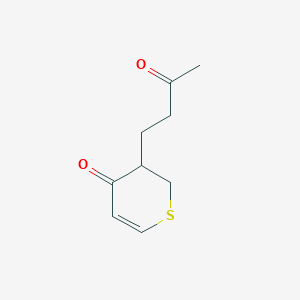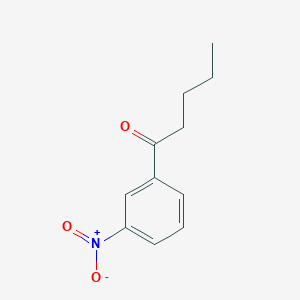
(3,3,4,5,5,5-Hexafluoro-2,2-dimethylpentyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,3,4,5,5,5-Hexafluoro-2,2-dimethylpentyl)benzene is an organofluorine compound characterized by the presence of a benzene ring substituted with a hexafluoroalkyl group. This compound is notable for its unique chemical properties, which are influenced by the presence of multiple fluorine atoms. These properties make it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,3,4,5,5,5-Hexafluoro-2,2-dimethylpentyl)benzene typically involves the reaction of a suitable benzene derivative with a hexafluoroalkylating agent. One common method is the Friedel-Crafts alkylation, where benzene reacts with a hexafluoroalkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as distillation and recrystallization, ensures the removal of impurities and the production of high-purity compounds.
Análisis De Reacciones Químicas
Types of Reactions
(3,3,4,5,5,5-Hexafluoro-2,2-dimethylpentyl)benzene undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: Due to the electron-withdrawing effect of the fluorine atoms, the benzene ring becomes more susceptible to nucleophilic attack.
Oxidation: The compound can be oxidized under specific conditions to form corresponding fluorinated benzoic acids.
Reduction: Reduction reactions can convert the hexafluoroalkyl group to less fluorinated derivatives.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium hydrosulfide or potassium hydroxide are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Major Products Formed
Nucleophilic Aromatic Substitution: Products include substituted benzene derivatives with nucleophiles replacing fluorine atoms.
Oxidation: Major products are fluorinated benzoic acids.
Reduction: Products include partially fluorinated alkylbenzenes.
Aplicaciones Científicas De Investigación
(3,3,4,5,5,5-Hexafluoro-2,2-dimethylpentyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex fluorinated organic molecules.
Biology: Employed in studies involving fluorinated compounds’ interactions with biological systems.
Medicine: Investigated for potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with enhanced thermal and chemical stability.
Mecanismo De Acción
The mechanism of action of (3,3,4,5,5,5-Hexafluoro-2,2-dimethylpentyl)benzene involves its interaction with molecular targets through its fluorinated alkyl group. The electron-withdrawing nature of the fluorine atoms influences the compound’s reactivity and interaction with other molecules. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Hexafluorobenzene: A simpler fluorinated benzene derivative with six fluorine atoms directly attached to the benzene ring.
Perfluorotoluene: A fluorinated toluene derivative with a perfluoromethyl group.
Hexafluoroisopropanol: A fluorinated alcohol with similar electron-withdrawing properties.
Uniqueness
(3,3,4,5,5,5-Hexafluoro-2,2-dimethylpentyl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the hexafluoroalkyl group enhances its stability and reactivity compared to other fluorinated benzene derivatives.
Propiedades
Número CAS |
89185-59-1 |
|---|---|
Fórmula molecular |
C13H14F6 |
Peso molecular |
284.24 g/mol |
Nombre IUPAC |
(3,3,4,5,5,5-hexafluoro-2,2-dimethylpentyl)benzene |
InChI |
InChI=1S/C13H14F6/c1-11(2,8-9-6-4-3-5-7-9)12(15,16)10(14)13(17,18)19/h3-7,10H,8H2,1-2H3 |
Clave InChI |
AMJQSEDUSUEOLE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC1=CC=CC=C1)C(C(C(F)(F)F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-({[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]oxy}methyl)-1,3,4-oxadiazole-2-thiol](/img/structure/B14131094.png)

![4-(2-chlorodibenz[b,f][1,4]oxazepin-11-yl)-1-Piperazinesulfonylfluoride](/img/structure/B14131108.png)



![6-Chloro-2-[(4-fluorophenyl)amino]-3-nitrobenzoic acid](/img/structure/B14131129.png)
![Thiazolo[4,5-d]pyriMidin-2(3H)-one, 7-[[(1R)-1-(hydroxyMethyl)-3-Methylbutyl]aMino]-5-[[(1S)-1-phenylethyl]thio]-](/img/structure/B14131139.png)
![Diphenyl[2-(trichlorosilyl)ethyl]phosphane](/img/structure/B14131145.png)

![N-[2-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-2-fluorobenzenesulfonamide](/img/structure/B14131147.png)

